molecular formula C12H8Br2 B1581363 3,4'-Dibromobiphenyl CAS No. 57186-90-0

3,4'-Dibromobiphenyl

Cat. No. B1581363
CAS RN: 57186-90-0
M. Wt: 312 g/mol
InChI Key: DLAKCVTXQRIHEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,4’-Dibromobiphenyl can be synthesized through a variety of methods, including direct bromination of biphenyl or reductive debromination of 3,4-dibromo-1,1’-biphenyl. A new complex of trinuclear silver (I) pyrazolate macrocycle [AgPz] 3 (Pz = (CF 3) 2 Pz) with 4,4′-dibromobiphenyl (L) was synthesized and characterized .


Molecular Structure Analysis

The molecular formula of 3,4’-Dibromobiphenyl is C12H8Br2 . The structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3,4’-Dibromobiphenyl is a solid substance . It appears as a white to almost white powder or crystal . The melting point is between 52.0 to 56.0 °C , and the boiling point is 140 °C/2 mmHg .

Scientific Research Applications

Application 1: Complexation with Trinuclear Silver (I) Macrocycle

  • Summary of the Application : This research focused on the interaction of trinuclear silver (I) 3,5-bis (trifluoromethyl)pyrazolate with 4,4′-dibromobiphenyl . The study aimed to understand the complex formation between cyclic macrocycles of d10 metals and bases .
  • Methods of Application or Experimental Procedures : The researchers synthesized a new complex of trinuclear silver (I) pyrazolate macrocycle with 4,4′-dibromobiphenyl. The complex was characterized using NMR spectroscopy, X-ray diffraction, and quantum chemical calculations .
  • Results or Outcomes : The π-electron density of the aromatic ligand served as the coordination site both in solution and in the solid state. The complexation resulted in infinite columns composed of alternating macrocycle and biphenyl molecules .

Application 2: Impedance Sensing Platform

  • Summary of the Application : This research developed an impedance sensing platform for 4,4′-dibromobiphenyl based on a molecularly imprinted polymerized ionic liquid film/gold nanoparticle-modified glassy carbon electrode .
  • Methods of Application or Experimental Procedures : The researchers fabricated an imprinted film onto a glassy carbon electrode modified with gold nanoparticle under the conditions applying 4,4′-dibromobiphenyl as a template .
  • Results or Outcomes : The imprinted film exhibited high selectivity and sensitivity in the determination of 4,4′-dibromobiphenyl. The charge transfer resistance attributed to the interaction of 4,4′-dibromobiphenyl with the electrode was found linearly related to the logarithm of 4,4′-dibromobiphenyl concentration in the range from 0.005 to 10.0 μM .

Application 3: Synthesis of Unsymmetrically Substituted Biaryls

  • Summary of the Application : This research focused on the synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls .
  • Methods of Application or Experimental Procedures : The researchers achieved selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, using 1 equivalent of n-butyllithium followed by the reaction with electrophiles. This was achieved using a microflow system by virtue of fast micromixing and precise temperature control .
  • Results or Outcomes : The research demonstrated that the remaining halogen atom can be utilized for further transformations, providing a useful method for the synthesis of unsymmetrically substituted biaryls .

Application 4: Synthesis of Macrocycles

  • Summary of the Application : This research involved the synthesis of macrocycles comprising two biphenyl and two polyamine moieties .
  • Methods of Application or Experimental Procedures : The researchers used 4,4’-dibromobiphenyl in the Pd-catalyzed amination of dibromobiphenyls .
  • Results or Outcomes : The research resulted in the successful synthesis of macrocycles, demonstrating the utility of 4,4’-dibromobiphenyl in the formation of complex organic structures .

Application 5: Synthesis of Unsymmetrically Substituted Biaryls

  • Summary of the Application : This research focused on the synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls .
  • Methods of Application or Experimental Procedures : The researchers achieved selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, using 1 equivalent of n-butyllithium followed by the reaction with electrophiles. This was achieved using a microflow system by virtue of fast micromixing and precise temperature control .
  • Results or Outcomes : The research demonstrated that the remaining halogen atom can be utilized for further transformations, providing a useful method for the synthesis of unsymmetrically substituted biaryls .

Application 6: Synthesis of Macrocycles

  • Summary of the Application : This research involved the synthesis of macrocycles comprising two biphenyl and two polyamine moieties .
  • Methods of Application or Experimental Procedures : The researchers used 4,4’-dibromobiphenyl in the Pd-catalyzed amination of dibromobiphenyls .
  • Results or Outcomes : The research resulted in the successful synthesis of macrocycles, demonstrating the utility of 4,4’-dibromobiphenyl in the formation of complex organic structures .

Safety And Hazards

3,4’-Dibromobiphenyl is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-3-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAKCVTXQRIHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205822
Record name 1,1'-Biphenyl, 3,4'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dibromobiphenyl

CAS RN

57186-90-0
Record name 3,4'-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,4'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1ID8D8XLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
PK Freeman, J Jang, CM Haugen - Tetrahedron, 1996 - Elsevier
Irradiation of 3,4-dibromobiphenyl (BpBr 2 ) in acetonitrile resulted in the formation of 4-bromobiphenyl (BpBr) and 3-bromobiphenyl (3-BpBr) in a ratio of 7.6 ± 0.1 up to 22% conversion …
Number of citations: 14 www.sciencedirect.com
D Pan, LCT Shoute, DL Phillips - Chemical physics letters, 1998 - Elsevier
We have taken nanosecond time-resolved resonance Raman spectra of the T 1 →T n transition of 4,4′-dibromobiphenyl in cyclohexane solution and of the radical cation of 4,4′-…
Number of citations: 13 www.sciencedirect.com
S Safe, D Jones, O Hutzinger - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
4,4′-Dichlorobiphenyl in rabbits gave three major urinary metabolites: 4,4′-dichlorobiphenyl-3-ol, 3,4′-dichlorobiphenyl-4-ol, and 4′-chlorobiphenyl-4-ol. 4,4′-Dibromobiphenyl …
Number of citations: 40 pubs.rsc.org
V Zitko, O Hutzinger - Bulletin of environmental contamination and …, 1976 - Springer
Conclusions No major differences between the accumulation of di- and tetra-, bromo- and chlorobiphenyls by fish are apparent. In contrast to hexachlorobenzene, hexabromobenzene …
Number of citations: 107 link.springer.com
J Hill - Parasitology, 1987 - cambridge.org
In the experiments reported here treatment (with a single dose or daily for 4 days) was delayed until 3 days after inoculation. Various combinations of M&B 35769, 2:4-diamino-5-[3(4–4…
Number of citations: 7 www.cambridge.org
J Jang - 1990 - ir.library.oregonstate.edu
The photodebromination of selected bromoarenes has been studied at 300 nm to determine the the possible mechanistic pathways leading to product. Irradiation of 4-bromobiphenyl (…
Number of citations: 2 ir.library.oregonstate.edu
FR Leroux, L Bonnafoux, C Heiss… - Advanced Synthesis …, 2007 - Wiley Online Library
Upon treatment of various aryllithium intermediates with 1,2‐dibromobenzene or 1‐bromo‐2‐iodobenzene, dissymmetrical ortho,ortho′‐di‐, tri‐ and even tetrasubstituted bromo‐ or …
Number of citations: 70 onlinelibrary.wiley.com
A Nelson, N Auffret, J Borlakoglu - Biochimica et Biophysica Acta (BBA) …, 1990 - Elsevier
The interaction of hydrophobic organic compounds with biological membranes is an important factor in their biological activity. A fundamental insight into the mechanisms can be …
Number of citations: 106 www.sciencedirect.com
SH Kim, CM Shin, YI Park, JW Park… - … of Nanoscience and …, 2008 - ingentaconnect.com
This study aimed to synthesize novel hole transporting materials (HTMs) with biphenyl derivatives that are di- or tetra-substituted with naphthylphenyl amine groups and/or methoxy …
Number of citations: 3 www.ingentaconnect.com
C Reus, NW Liu, M Bolte, HW Lerner… - The Journal of Organic …, 2012 - ACS Publications
1,2-Bis(trimethylsilyl)benzenes are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores. We have developed efficient, high-…
Number of citations: 29 pubs.acs.org

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